molecular formula C20H17N3OS B2794499 7-(((4-Methylpyridin-2-yl)amino)(thiophen-2-yl)methyl)quinolin-8-ol CAS No. 315239-87-3

7-(((4-Methylpyridin-2-yl)amino)(thiophen-2-yl)methyl)quinolin-8-ol

Cat. No.: B2794499
CAS No.: 315239-87-3
M. Wt: 347.44
InChI Key: DGZVJIWHPPXOQV-UHFFFAOYSA-N
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Description

This compound belongs to the 8-hydroxyquinoline family, characterized by a quinolin-8-ol core substituted at the 7-position with a bifunctional aminomethyl group. The aminomethyl bridge connects two heteroaromatic rings: a 4-methylpyridin-2-yl group (providing hydrogen-bonding and π-stacking capabilities) and a thiophen-2-yl group (contributing sulfur-based electronic effects and enhanced lipophilicity). Its molecular formula is C₂₁H₁₈N₄OS (calculated molecular weight: 374.46 g/mol).

Properties

IUPAC Name

7-[[(4-methylpyridin-2-yl)amino]-thiophen-2-ylmethyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-13-8-10-21-17(12-13)23-19(16-5-3-11-25-16)15-7-6-14-4-2-9-22-18(14)20(15)24/h2-12,19,24H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZVJIWHPPXOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{(4-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-{(4-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to 7-(((4-Methylpyridin-2-yl)amino)(thiophen-2-yl)methyl)quinolin-8-ol can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, a study on structurally related quinoline compounds demonstrated their effectiveness against various cancer cell lines, suggesting that the incorporation of the 4-methylpyridine moiety enhances bioactivity through improved binding affinity to target proteins .

1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. A related study highlighted the synthesis of thiophene-based compounds that showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the thiophenyl group is believed to contribute to this activity by disrupting bacterial cell membranes .

Biological Research

2.1 Enzyme Inhibition Studies
7-(((4-Methylpyridin-2-yl)amino)(thiophen-2-yl)methyl)quinolin-8-ol has been evaluated as a potential inhibitor of certain enzymes implicated in inflammatory processes. For example, inhibitors derived from similar structures have been shown to selectively inhibit lipoxygenase enzymes, which play a role in the biosynthesis of leukotrienes—mediators of inflammation . This suggests a potential application in treating inflammatory diseases.

2.2 Neuroprotective Effects
Another area of interest is the neuroprotective properties of quinoline derivatives. In vitro studies have indicated that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Material Science

3.1 Organic Electronics
The unique electronic properties of 7-(((4-Methylpyridin-2-yl)amino)(thiophen-2-yl)methyl)quinolin-8-ol make it a candidate for applications in organic electronics. Research has shown that thiophene-containing compounds can be used as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of such compounds can enhance charge transport properties, leading to improved device performance .

Case Studies and Data Tables

Application AreaStudy ReferenceKey Findings
Anticancer Activity Quinoline derivatives show significant inhibition of cancer cell lines.
Antimicrobial Properties Compounds exhibit antibacterial activity against various bacterial strains.
Enzyme Inhibition Potential inhibitors for lipoxygenase enzymes implicated in inflammation.
Neuroprotective Effects Protects neuronal cells from oxidative stress; potential for neurodegenerative disease treatment.
Organic Electronics Enhances charge transport properties in OLEDs and OPVs.

Mechanism of Action

The mechanism of action of 7-{(4-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This interaction can be mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name / ID Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key References
Target Compound R₁ = Thiophen-2-yl, R₂ = 4-Methylpyridin-2-yl C₂₁H₁₈N₄OS 374.46 N/A N/A -
7-[(Pyridin-2-ylamino)(thiophen-2-yl)methyl]quinolin-8-ol (CAS 292057-76-2) R₁ = Thiophen-2-yl, R₂ = Pyridin-2-yl C₂₀H₁₆N₄OS 360.43 N/A N/A
7-((4-Methylpyridin-2-ylamino)(4-CF₃-phenyl)methyl)quinolin-8-ol (Compound 27) R₁ = 4-CF₃-phenyl, R₂ = 4-Methylpyridin-2-yl C₂₃H₁₈F₃N₃O 409.41 151–153 15
7-((6-Methylpyridin-2-ylamino)(4-CF₃-phenyl)methyl)quinolin-8-ol (CAS 308294-79-3) R₁ = 4-CF₃-phenyl, R₂ = 6-Methylpyridin-2-yl C₂₃H₁₈F₃N₃O 409.40 N/A N/A
7-((Phenylamino)(pyridin-2-yl)methyl)quinolin-8-ol (Compound 3) R₁ = Phenyl, R₂ = Pyridin-2-yl C₂₁H₁₇N₃O 327.38 129–130 13
7-((4-Chlorophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol (CAS 385786-48-1) R₁ = 4-Chlorophenyl, R₂ = Pyridin-2-yl C₂₁H₁₆ClN₃O 377.82 N/A N/A
Key Observations:
  • Electronic Effects : The thiophene substituent in the target compound offers moderate electron-richness compared to strongly electron-withdrawing groups like -CF₃ (e.g., Compound 27) . This may enhance π-π interactions in biological systems.
  • Lipophilicity : Thiophene-containing analogs (e.g., CAS 292057-76-2) exhibit higher logP values (~3.6) compared to phenyl or pyridyl derivatives (logP ~2.5–3.0), favoring membrane permeability .
  • Synthetic Challenges: Yields for 8-hydroxyquinoline derivatives vary widely (13–90%), influenced by steric and electronic effects of substituents. For example, bulky -CF₃ groups (Compound 27) reduce yields (15%) due to steric hindrance, while smaller groups (e.g., pyridin-2-yl in Compound 3) yield 13% .

Structural Insights from NMR and Crystallography

  • NMR Trends : Pyridinyl and thiophenyl protons in analogs (e.g., ) exhibit distinct chemical shifts (δ 7.0–8.5 ppm for pyridine; δ 6.5–7.5 ppm for thiophene), aiding structural confirmation .

Biological Activity

The compound 7-(((4-Methylpyridin-2-yl)amino)(thiophen-2-yl)methyl)quinolin-8-ol is a derivative of quinoline and has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H14N2SC_{12}H_{14}N_2S, and it features a complex structure that includes a quinoline core substituted with a thiophene and pyridine moieties. The presence of these heterocycles is significant for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 7-(((4-Methylpyridin-2-yl)amino)(thiophen-2-yl)methyl)quinolin-8-ol . Research indicates that quinoline derivatives can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives containing thiophene rings have shown increased cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .

The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation. Specifically, compounds like this quinoline derivative may act as inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair. Additionally, their ability to interact with cellular receptors involved in apoptosis pathways has been documented .

Antimicrobial Activity

Beyond anticancer effects, this compound exhibits antimicrobial properties. Studies have reported its efficacy against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Case Studies

  • Cytotoxicity in Cancer Cell Lines
    • A study evaluated the cytotoxic effects of various quinoline derivatives on MCF-7 and A549 cells. The results indicated that compounds with similar structures to 7-(((4-Methylpyridin-2-yl)amino)(thiophen-2-yl)methyl)quinolin-8-ol displayed IC50 values in the low micromolar range, demonstrating significant anticancer activity .
  • Antimicrobial Testing
    • In another investigation, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating promising antimicrobial activity .

Data Table: Biological Activity Overview

Activity TypeTest Organism/Cell LineIC50/MIC (µg/mL)Reference
AnticancerMCF-75
AnticancerA54910
AntimicrobialStaphylococcus aureus20
AntimicrobialEscherichia coli30

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